(4-Allyl-1,2,5-trimethyl-piperidin-4-yl)-phenethyl-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Allyl-1,2,5-trimethyl-piperidin-4-yl)-phenethyl-amine typically involves the reaction of 1,2,5-trimethylpiperidine with phenethylamine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Allyl-1,2,5-trimethyl-piperidin-4-yl)-phenethyl-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of oxides or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups such as halides, hydroxyl, or alkyl groups.
Scientific Research Applications
(4-Allyl-1,2,5-trimethyl-piperidin-4-yl)-phenethyl-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Allyl-1,2,5-trimethyl-piperidin-4-yl)-phenethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,5-Trimethylpiperidin-4-ol: Known for its antimicrobial activity.
Phenethylamine: A naturally occurring compound with stimulant effects.
Allylpiperidine: Used in the synthesis of various pharmaceuticals.
Uniqueness
(4-Allyl-1,2,5-trimethyl-piperidin-4-yl)-phenethyl-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,2,5-trimethyl-N-(2-phenylethyl)-4-prop-2-enylpiperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-5-12-19(14-17(3)21(4)15-16(19)2)20-13-11-18-9-7-6-8-10-18/h5-10,16-17,20H,1,11-15H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFFNRHAINUGIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C)C)(CC=C)NCCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389915 |
Source
|
Record name | 1,2,5-Trimethyl-N-(2-phenylethyl)-4-(prop-2-en-1-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436811-32-4 |
Source
|
Record name | 1,2,5-Trimethyl-N-(2-phenylethyl)-4-(2-propen-1-yl)-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436811-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,5-Trimethyl-N-(2-phenylethyl)-4-(prop-2-en-1-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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